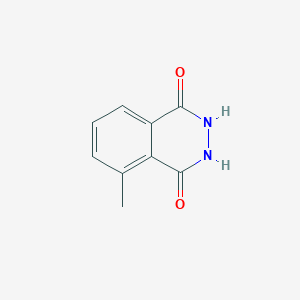

5-Methyl-2,3-dihydrophthalazine-1,4-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGUZNPEZHKETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methyl 2,3 Dihydrophthalazine 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Proton Assignment

Proton NMR (¹H NMR) spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Methyl-2,3-dihydrophthalazine-1,4-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons of the hydrazide moiety.

The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring (H-6, H-7, and H-8). These protons form a coupled spin system, which would likely present as a complex set of multiplets. Based on the analysis of related substituted phthalic acid and phthalhydrazide (B32825) derivatives, the proton ortho to the methyl group (H-6) would appear as a doublet, the proton meta to the methyl group (H-8) would also be a doublet, and the H-7 proton would be a triplet or doublet of doublets due to coupling with both H-6 and H-8. researchgate.netchemicalbook.com The electron-donating methyl group would cause a slight upfield shift for these protons compared to the unsubstituted phthalhydrazide.

The methyl group (5-CH₃) protons are chemically equivalent and not coupled to other protons, thus they would appear as a sharp singlet, typically in the range of 2.3–2.5 ppm. The two N-H protons of the cyclic hydrazide are also equivalent and would typically produce a single, often broad, signal in the downfield region of the spectrum, commonly above 10 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl groups. chemicalbook.comweebly.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~7.4 - 7.6 | Doublet (d) |

| H-7 | ~7.7 - 7.9 | Triplet (t) or Doublet of Doublets (dd) |

| H-8 | ~8.0 - 8.2 | Doublet (d) |

| 5-CH₃ | ~2.4 | Singlet (s) |

| N-H (2,3) | >11.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak, allowing for a direct count of the unique carbon environments.

The molecule possesses nine carbon atoms, but due to the plane of the aromatic ring, they are all chemically distinct. The spectrum is expected to show nine signals. The two carbonyl carbons (C-1 and C-4) are the most deshielded and will appear furthest downfield, typically in the range of 160–170 ppm. weebly.com The six aromatic carbons will resonate in the 115–140 ppm region. The carbon atom directly attached to the methyl group (C-5) and the quaternary carbons of the fused ring system (C-4a, C-8a) will have distinct chemical shifts from the protonated aromatic carbons (C-6, C-7, C-8). The methyl carbon (5-CH₃) is the most shielded and will appear at the highest field (furthest upfield), typically around 20 ppm. Spectroscopic data from luminol (B1675438) (the 5-amino analogue) and related phthalazine (B143731) diones support these predicted ranges. weebly.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 (C=O) | 160 - 170 |

| C-4a, C-8a (Quaternary Ar-C) | 125 - 135 |

| C-5 (Ar-C-CH₃) | 135 - 145 |

| C-6, C-7, C-8 (Ar-CH) | 120 - 135 |

| 5-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

For complex molecules or to confirm assignments made from one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming their adjacency on the aromatic ring. No correlation would be seen for the singlet methyl protons or the N-H protons unless there is measurable coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks between the H-6 signal and the C-6 signal, H-7 and C-7, H-8 and C-8, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (5-CH₃) showing cross-peaks to C-5 and C-6.

The aromatic proton H-8 showing correlations to the quaternary carbon C-4a and the carbonyl carbon C-1.

The N-H protons showing correlations to the carbonyl carbons C-1 and C-4, and the quaternary carbons C-4a and C-8a.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features are related to the cyclic imide (or more accurately, cyclic diacylhydrazide) moiety. This structure gives rise to two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations, typically found between 1650 and 1780 cm⁻¹. optica.orgspectroscopyonline.com The N-H stretching vibration of the hydrazide appears as a broad band in the region of 3100–3300 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.

Other characteristic absorptions include the C-H stretching of the aromatic ring, which appears at wavenumbers just above 3000 cm⁻¹, and the C-H stretching of the aliphatic methyl group, which appears just below 3000 cm⁻¹. uomustansiriyah.edu.iq Aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium to Weak |

| C=O (Cyclic Hydrazide) | Asymmetric & Symmetric Stretch | 1650 - 1780 | Strong (two bands) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. The fragmentation of phthalazine-1,4-dione derivatives often involves characteristic losses. researchgate.netraco.catraco.cat A primary fragmentation pathway could be the loss of a nitrogen molecule (N₂), followed by the loss of carbon monoxide (CO) molecules. A retro-Diels-Alder type fragmentation of the heterocyclic ring is also a common pathway for such structures. The presence of the methyl group might lead to the formation of a stable tropylium-like ion through rearrangement. Key expected fragments would help to confirm the connectivity of the phthalazine dione (B5365651) core and the position of the methyl substituent.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - CO]⁺ or [M - N₂]⁺ |

| 132 | [M - N₂ - O]⁺ |

| 120 | [M - 2CO]⁺ or [M - N₂ - CO]⁺ |

| 104 | [C₇H₄O]⁺ (from cleavage of hydrazide ring) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The structure of this compound contains a benzene ring fused to the heterocyclic dione system, creating an extended conjugated system. The UV-Vis spectrum is therefore expected to exhibit absorptions corresponding to π → π* transitions, which are typically intense and occur at shorter wavelengths (higher energy), and n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms, which are generally weaker and occur at longer wavelengths (lower energy). researchgate.netuni.edu The spectrum of the parent 2,3-dihydrophthalazine-1,4-dione and its derivatives shows characteristic absorption bands in the UV region. The methyl group acts as an auxochrome, which may cause a small bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.

Table 5: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | ~220 - 250 | High |

| π → π | ~280 - 320 | Moderate |

| n → π* | ~330 - 360 | Low |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

A comprehensive review of scientific literature and crystallographic databases indicates that single-crystal X-ray diffraction data for this compound is not publicly available at present. Consequently, detailed information regarding its solid-state molecular geometry, such as crystal system, space group, unit cell dimensions, and bond angles, remains undetermined. The successful cultivation of a single crystal suitable for X-ray diffraction analysis would be a crucial step in definitively elucidating the three-dimensional structure of this compound.

Elemental Analysis for Empirical Formula Determination

While elemental analysis data for this compound is not available in the reviewed literature, studies on structurally related compounds, specifically derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione, provide insight into the application of this technique for empirical formula confirmation. Elemental analysis is a fundamental method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared against the theoretically calculated values for a proposed chemical formula.

In the study of various derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione, elemental analysis was employed to confirm the successful synthesis of the target molecules. For instance, the analysis of a methoxy (B1213986) derivative and an ethoxy derivative yielded results that were in close agreement with the calculated values, thereby verifying their respective empirical formulas. ekb.eg

Below is a table summarizing the elemental analysis findings for these representative derivatives.

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| 5-amino-2-(methoxymethyl)-2,3-dihydrophthalazine-1,4-dione | C9H9N3O2 | Calculated | 56.54 | 4.74 | 21.98 |

| Found | 56.88 | 4.51 | 22.04 | ||

| 5-amino-2-(ethoxymethyl)-2,3-dihydrophthalazine-1,4-dione | C10H11N3O2 | Calculated | 58.53 | 5.40 | 20.48 |

| Found | 58.76 | 5.17 | 20.14 |

The close correlation between the calculated and found percentages for these related compounds underscores the reliability of elemental analysis in verifying the empirical formulas of newly synthesized phthalazine derivatives. ekb.eg

Reactivity Profiles and Chemical Transformations of the Phthalazine 1,4 Dione System

Tautomerism and Isomerization Studies of Phthalazine-1,4-diones

Tautomerism is a fundamental concept in the chemistry of phthalazine-1,4-diones, significantly influencing their structure, stability, and reactivity. The system can exist in multiple forms through proton transfer reactions, primarily involving keto-enol and amide-imidic acid tautomerism.

The 2,3-dihydrophthalazine-1,4-dione structure contains both amide and ketone functionalities, allowing for distinct tautomeric possibilities. researchgate.net The amide-imidic acid tautomerism involves the migration of a proton from a nitrogen atom to a carbonyl oxygen, resulting in a hydroxy-imino structure known as the imidic acid form. Concurrently, keto-enol tautomerism can occur, where a proton from a carbon adjacent to a carbonyl group moves to the carbonyl oxygen, forming an enol.

In the phthalazine-1,4-dione system, the most significant tautomeric relationship is the lactam-lactim equilibrium, a specific type of amide-imidic acid tautomerism. longdom.org The diketo form (lactam) is generally the more stable tautomer. However, the molecule can also exhibit isomerization to its tautomeric N-aminophthalimide structure. nih.govmdpi.com This interconversion represents a significant structural rearrangement where the six-membered phthalazine (B143731) ring can be in equilibrium with a five-membered imide ring. mdpi.com The thermodynamic and kinetic control of the synthesis reaction can selectively favor one isomer over the other. nih.govresearchgate.netnih.gov

The equilibrium between different tautomers is highly dependent on the physical state (gas or solution) and the nature of the solvent. chemmethod.com Computational studies, such as those using density functional theory (DFT), have been employed to evaluate the relative stability of phthalazinone tautomers in both the gas phase and in solution. chemmethod.com These studies indicate that solvent polarity can significantly influence the tautomeric equilibrium. For instance, as solvent polarity increases, the net charges on the oxygen atoms of the tautomers tend to increase slightly. chemmethod.com

Experimental studies using 1H-NMR spectroscopy have provided insights into these equilibria in solution. nih.gov For example, the tautomerization of N-aminophthalimides to the more thermodynamically stable phthalazine-1,4-dione has been observed and can be mediated by acetic acid. nih.govresearchgate.netnih.gov In solvents like DMSO-d6, certain phthalazine-1,4-dione derivatives have been shown to exist favorably in the free base form. nih.gov The presence of intramolecular hydrogen bonding can also play a crucial role in stabilizing specific tautomers in solution. mdpi.com

Electrophilic and Nucleophilic Reactions on the Phthalazine-1,4-dione Ring

The phthalazine-1,4-dione nucleus is susceptible to attack by both electrophiles and nucleophiles at various positions, including the nitrogen atoms, the carbonyl carbons, and the aromatic ring.

The nitrogen atoms of the cyclic hydrazide are nucleophilic and can readily react with electrophiles. N-alkylation and N-acylation are common transformations. The treatment of phthalazine derivatives with alkyl halides leads to the formation of N-alkyl phthalazinium halides. longdom.org Similarly, acylation can occur at the nitrogen positions. For example, 2-benzyl-2,3-dihydrophthalazine-1,4-dione (B7773571) can be acylated using 2-(bromomethyl)-benzoyl chloride. longdom.org These reactions provide a straightforward method for introducing substituents onto the nitrogen atoms, thereby modifying the compound's properties.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., MeI) | N-Alkyl Phthalazinium Halides | longdom.org |

| N-Acylation | Acyl Chlorides (e.g., 2-(bromomethyl)-benzoyl chloride) | N-Acyl Phthalazine-1,4-diones | longdom.org |

The carbonyl groups in the phthalazine-1,4-dione system can be converted to other functional groups. A notable reaction is the transformation of the dione (B5365651) into a 1,4-dichlorophthalazine (B42487) derivative. This is typically achieved by treating the dione with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of DMF (Vilsmeier reagent). nih.govresearchgate.net The resulting 1,4-dichloro derivative is a versatile intermediate, as the chlorine atoms are susceptible to replacement by various nucleophiles, allowing for the synthesis of a wide array of substituted phthalazines. researchgate.net

The benzene (B151609) ring fused to the phthalazine system can undergo electrophilic aromatic substitution reactions, such as halogenation. organicchemistrytutor.commsu.edu The reactivity of the ring is influenced by the substituents present. The heterocyclic part of the molecule is generally electron-withdrawing and thus deactivating, while the methyl group at position 5 is an electron-donating, activating group.

Direct bromination of the phthalazinone core has been successfully carried out using reagents like KBr₃. researchgate.net In the case of 5-Methyl-2,3-dihydrophthalazine-1,4-dione, the activating methyl group would direct incoming electrophiles primarily to the ortho and para positions relative to it (positions 6 and 8), while the deactivating effect of the rest of the molecule would necessitate relatively strong reaction conditions. pressbooks.pub Other standard electrophilic aromatic substitutions, such as nitration and sulfonation, are also theoretically possible, though conditions must be carefully selected to overcome the deactivating nature of the heterocyclic ring. libretexts.orglibretexts.org

| Reaction Site | Reaction Type | Typical Reagent | Product | Reference |

|---|---|---|---|---|

| Nitrogen Atoms | N-Alkylation | Alkyl Halide | N-Substituted derivative | longdom.org |

| Carbonyl Groups | Chlorination | POCl₃ | 1,4-Dichlorophthalazine | nih.gov |

| Aromatic Ring | Bromination | KBr₃ | Bromo-substituted derivative | researchgate.net |

Oxidation and Reduction Reactions of Phthalazine-1,4-diones

The 2,3-dihydrophthalazine-1,4-dione system is readily susceptible to oxidation. This transformation is a key step that unlocks further reactivity, particularly in cycloaddition reactions. The oxidation process converts the stable dihydropyridazine (B8628806) ring into a highly reactive azo-dicarbonyl moiety.

Electrochemical studies have shown that 2,3-dihydrophthalazine-1,4-dione (DHP) undergoes a quasi-reversible two-electron oxidation to generate phthalazine-1,4-dione (PTD), a type of diazanaphthoquinone. ias.ac.in This PTD intermediate is highly reactive and unstable, especially in aqueous and amphiprotic non-aqueous solvents, due to the presence of both carbonyl and azo functional groups. ias.ac.in

Chemical oxidation can also be employed to generate the PTD intermediate. A common laboratory reagent for this purpose is lead tetraacetate. acs.orgresearchgate.net The oxidation of the parent 2,3-dihydrophthalazine-1,4-dione with lead tetraacetate produces the unstable phthalazine-1,4-dione, which can be trapped in situ by other reagents. researchgate.net

| Reactant | Oxidizing Agent | Product (Intermediate) | Conditions | Reference |

| 2,3-Dihydrophthalazine-1,4-dione (DHP) | Electrochemical Anodic Oxidation | Phthalazine-1,4-dione (PTD) | Aqueous/non-aqueous solvents, carbon electrode | ias.ac.in |

| 2,3-Dihydrophthalazine-1,4-dione | Lead Tetraacetate | Phthalazine-1,4-dione | Low temperature | researchgate.net |

Cycloaddition Reactions Involving the Phthalazine-1,4-dione Moiety

The phthalazine-1,4-dione intermediate, generated via oxidation, is an exceptionally reactive dienophile. Its electron-deficient nature makes it highly susceptible to [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienes. researchgate.net This reactivity provides a powerful method for constructing complex, bridged polycyclic nitrogen-containing heterocycles.

For instance, the phthalazine-1,4-dione generated in situ can be efficiently trapped with dienes like butadiene. researchgate.net This reaction proceeds rapidly even at low temperatures, highlighting the extreme reactivity of the diazaquinone system. researchgate.net The resulting cycloadducts are stable compounds that incorporate the phthalazinedione framework into a larger, more complex structure. While the parent phthalazine can act as a diene in inverse electron-demand Diels-Alder reactions, this typically requires Lewis acid catalysis to activate the unreactive diazine. hkhlr.dehkhlr.de The dione derivative, however, readily acts as the dienophile component after oxidation.

| Reaction Type | Dienophile | Diene | Product | Conditions | Reference |

| [4+2] Cycloaddition | Phthalazine-1,4-dione (in situ) | Butadiene | 1,4-Dihydropyridazino[1,2-b]phthalazine-6,11-dione | Generated in situ from oxidation of DHP | researchgate.net |

Ring Transformation and Rearrangement Reactions

The inherent reactivity of the phthalazine-1,4-dione system also makes it prone to ring transformations, most notably oxidative ring cleavage. This reaction pathway is particularly evident following the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione (DHP) in the presence of a nucleophile, such as water. ias.ac.in

The process begins with the oxidation of DHP to the unstable phthalazine-1,4-dione (PTD) intermediate. In aqueous or amphiprotic solvents, PTD undergoes a rapid subsequent chemical reaction. ias.ac.in This involves nucleophilic attack on the electrophilic carbonyl carbons, leading to the cleavage of the heterocyclic ring and the formation of phthalic acid as the final product. ias.ac.in The rate of this oxidative ring cleavage (ORC) is highly dependent on the solvent's properties, being much slower in aprotic solvents like acetonitrile (B52724) where the intermediate is more stable. ias.ac.in This transformation represents a shift from a heterocyclic scaffold to a simpler aromatic dicarboxylic acid.

| Starting Material | Reagents/Conditions | Key Intermediate | Final Product | Reaction Type | Reference |

| 2,3-Dihydrophthalazine-1,4-dione | Electrochemical oxidation in aqueous solution | Phthalazine-1,4-dione | Phthalic Acid | Oxidative Ring Cleavage (ORC) | ias.ac.in |

Reactivity as Synthetic Intermediates for Complex Scaffolds

The 2,3-dihydrophthalazine-1,4-dione core is a valuable and versatile intermediate for the synthesis of more elaborate molecular architectures. nih.gov Its nucleophilic N-H groups can be readily functionalized, and the entire moiety can be incorporated into larger systems through multicomponent reactions.

One synthetic strategy involves the N-alkylation of the phthalazinedione core. For example, chloro-substituted methyl-2,3-dihydrophthalazine-1,4-diones can be N-alkylated with dihaloalkanes. sciforum.net The resulting halogenated derivatives can then undergo nucleophilic substitution, for instance with sodium azide, to introduce further functionality. sciforum.net These azide-functionalized intermediates are designed for subsequent condensation to form novel tricyclic scaffolds. sciforum.net

Multicomponent reactions (MCRs) provide an efficient route to complex molecules incorporating the phthalazinedione structure. In one example, phthalic anhydride (B1165640) reacts with thiocarbohydrazide (B147625) and phenacyl bromides in a one-pot synthesis to afford complex aryl thiadiazinyl-phthalazine-1,4-diones. longdom.orglongdom.org This approach leverages the reactivity of the anhydride and a hydrazine (B178648) source to construct the phthalazinedione ring while simultaneously forming another fused heterocyclic system, demonstrating the scaffold's utility in diversity-oriented synthesis. longdom.orglongdom.org

| Reaction Type | Substrates | Reagents/Conditions | Product Type | Reference |

| N-Alkylation / Substitution | 5-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione, 1,3-Dibromopropane, NaN₃ | 1. K₂CO₃, Acetone 2. NaI, DMSO, 100°C | N-(azidoalkyl)phthalazinedione intermediate | sciforum.net |

| Multicomponent Reaction | Phthalic Anhydride, Thiocarbohydrazide, Phenacyl Bromides | Reflux | Aryl thiadiazinyl-phthalazine-1,4-diones | longdom.orglongdom.org |

Despite a comprehensive search for theoretical and computational studies on This compound , specific data required to populate the requested article outline could not be located.

The scientific literature available through the search results contains extensive computational research, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, on the closely related compound luminol (B1675438) (5-Amino-2,3-dihydrophthalazine-1,4-dione) and other phthalazine derivatives. These studies cover topics such as geometry optimization, electronic structure, and photophysical properties.

However, none of the retrieved sources provide the explicit numerical data, detailed research findings, or data tables for the ground and excited state properties of the 5-Methyl substituted analogue as specified in the user's outline.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and focuses solely on "this compound" without resorting to speculation or improperly applying data from different molecules.

Theoretical and Computational Chemistry Investigations of 5 Methyl 2,3 Dihydrophthalazine 1,4 Dione and Its Analogues

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of molecules and their interactions over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, ligand-protein binding, and other dynamic processes at an atomic level. nih.gov

Conformational Dynamics of Phthalazine-1,4-dione Systems

For instance, simulations can track key dihedral angles within the phthalazine (B143731) ring system over time to identify the most stable conformations and the energy barriers between them. The presence of the methyl group at the 5-position is expected to introduce specific steric constraints that influence the conformational landscape compared to the unsubstituted parent compound.

Table 1: Representative Dihedral Angles for Conformational Analysis of a Phthalazine-1,4-dione System

| Dihedral Angle | Description | Simulated Average Value (degrees) | Fluctuation (± degrees) |

| C4a-N1-N2-C8a | Defines the puckering of the diazine ring | 15.2 | 5.1 |

| C1-C4a-C8a-N2 | Describes the junction with the benzene (B151609) ring | -8.5 | 3.2 |

| C5-C4a-N1-C1 | Orientation of the methyl-bearing ring portion | 175.0 | 4.5 |

Note: The data in this table is illustrative and represents typical values that could be obtained from an MD simulation of a phthalazine-1,4-dione system.

Ligand-Protein Interaction Dynamics at a Molecular Level

Understanding how 5-Methyl-2,3-dihydrophthalazine-1,4-dione and its analogues interact with protein targets is fundamental to elucidating their mechanism of action. nih.gov MD simulations provide a dynamic picture of the binding process, revealing the key amino acid residues involved in the interaction and the stability of the ligand-protein complex over time. mdpi.comnih.gov These simulations can start from a docked pose obtained from molecular docking studies and refine the binding mode by accounting for the flexibility of both the ligand and the protein. frontiersin.org

Key aspects that can be analyzed from MD simulations of ligand-protein complexes include:

Hydrogen Bond Analysis: Identifying the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity and specificity. nih.gov

Hydrophobic Interactions: Quantifying the non-polar interactions between the ligand and hydrophobic pockets in the protein's binding site.

Root Mean Square Deviation (RMSD): Monitoring the RMSD of the ligand and protein backbone atoms to assess the stability of the complex during the simulation. mdpi.com

Binding Free Energy Calculations: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy of the ligand to the protein.

For example, MD simulations could reveal that the carbonyl groups of the phthalazine-1,4-dione moiety act as hydrogen bond acceptors, while the methyl group engages in hydrophobic interactions within a specific sub-pocket of the binding site.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms and calculating the associated energy barriers. mdpi.comnih.gov For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. Density Functional Theory (DFT) is a commonly used method for this purpose, as it offers a good balance between accuracy and computational cost.

By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, the tautomerization between the dione (B5365651) and the N-aminophthalimide forms of related compounds can be studied computationally to determine the relative stability of the tautomers and the energy barrier for their interconversion. nih.govresearchgate.net

Table 2: Calculated Energy Barriers for a Hypothetical Reaction of a Phthalazine-1,4-dione Analogue

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Initial nucleophilic attack | 15.8 |

| Step 2 | Ring opening | 22.4 |

| Step 3 | Proton transfer | 8.1 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from reaction mechanism calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov For a series of analogues of this compound, QSAR models can be developed to understand the structural features that are important for their activity and to predict the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and external validation. researchgate.net

A QSAR study on phthalazine-1,4-dione analogues might reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the aromatic ring and negatively correlated with their steric bulk.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules with extended π-electron systems and donor-acceptor functionalities can exhibit large NLO responses. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules like this compound.

The key NLO properties that can be calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large value of β indicates that the material is a good candidate for applications such as frequency doubling. The phthalazine-1,4-dione system, with its fused aromatic ring and electron-withdrawing carbonyl groups, provides a framework that can be functionalized to enhance NLO properties. The introduction of the methyl group can have a modest electronic effect on these properties.

Table 3: Calculated First Hyperpolarizability (β) for Representative Phthalazine Derivatives

| Compound | Substituent at Position 5 | Calculated β (x 10⁻³⁰ esu) |

| Phthalazine-1,4-dione | H | 5.2 |

| This compound | CH₃ | 6.8 |

| 5-Nitro-2,3-dihydrophthalazine-1,4-dione | NO₂ | 25.1 |

Note: The data presented is illustrative and intended to show the relative effect of substituents on the calculated NLO properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.netresearchgate.netnih.gov The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. rsc.org

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack.

Green regions correspond to areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The hydrogen atoms on the nitrogen atoms would likely show positive potential (blue), highlighting their electrophilic character. The methyl group would be in a region of relatively neutral potential. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. nih.gov

Mechanistic Exploration of Biological Activities and Molecular Interactions

Cellular Pathway Modulation at a Mechanistic Level (excluding clinical data)

A thorough search of scientific databases did not yield any studies that have evaluated the effect of 5-Methyl-2,3-dihydrophthalazine-1,4-dione on the cell viability of human peripheral blood mononuclear cells (PBMCs), HCT-116 (colon carcinoma), or MDA-MB-231 (breast adenocarcinoma) cell lines. To address this, in vitro cytotoxicity assays, such as the MTT or trypan blue exclusion assays, would be required to determine the compound's concentration-dependent effects on the viability of these specific cell lines.

There is no available research on the specific mechanistic pathways through which this compound may exert antiproliferative effects. Future investigations would need to explore its impact on cell cycle progression, induction of apoptosis (e.g., through caspase activation and DNA fragmentation assays), and modulation of key signaling pathways involved in cell proliferation and survival in relevant cancer cell lines.

Antioxidant Activity and Radical Scavenging Mechanisms

Specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound are not documented in the current literature. Such an assay would quantify the compound's ability to donate a hydrogen atom or electron to neutralize the DPPH free radical, providing a measure of its potential antioxidant capacity.

No theoretical or computational studies have been published that model the radical scavenging mechanisms of this compound. Such research would involve quantum chemical calculations to determine the thermodynamic feasibility of different antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET). These studies would provide valuable insights into the molecular properties that govern its antioxidant potential.

Antimicrobial Activity: Mechanistic Insights and Structure-Activity Relationships (SAR)

The antimicrobial potential of phthalazine (B143731) derivatives, including compounds structurally related to this compound, has been a subject of scientific investigation. These studies aim to understand their efficacy against various microbial strains and the molecular basis for their activity.

Derivatives of 2,3-dihydrophthalazine-1,4-dione have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. For instance, novel 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been tested against Gram-positive bacteria such as Bacillus subtilis, Bacillus sphaericus, and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa. ekb.eg Antifungal activity has also been assessed against strains like Candida albicans and Aspergillus fumigatus. ekb.eg

In one study, certain synthesized phthalazine derivatives demonstrated noteworthy antibacterial and antifungal properties, with some compounds showing activity comparable to standard reference drugs like Streptomycin and Amphotericin B. ekb.eg Another research effort focused on 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) derivatives, which were evaluated for their antimicrobial activity. ekb.egekb.eg The results indicated that while most of the synthesized compounds showed marked selectivity against fungi, some also exhibited activity against bacterial strains. ekb.eg For example, one derivative showed good activity against Staphylococcus aureus and Candida albicans. ekb.eg

The following table summarizes the in vitro antimicrobial activity of selected phthalazine derivatives against various microbial strains.

| Compound Type | Test Organism | Result | Reference |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | Bacillus subtilis | Comparable to Streptomycin | ekb.eg |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | Staphylococcus aureus | Comparable to Streptomycin | ekb.eg |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | Candida albicans | Comparable to Amphotericin B | ekb.eg |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | Aspergillus fumigatus | Comparable to Amphotericin B | ekb.eg |

| 5-Amino-2,3-dihydrophthalazine-1,4-dione derivative (5b) | Staphylococcus aureus | Good activity | ekb.eg |

| 5-Amino-2,3-dihydrophthalazine-1,4-dione derivative (5b) | Candida albicans | Good activity | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nanobioletters.com In the context of phthalazine derivatives, QSAR has been employed to predict and design new compounds with enhanced antibacterial activity. nanobioletters.com

One such study focused on a series of phthalazinedione derivatives and their previously reported in vitro antibacterial activities against Gram-positive (B. thuringiensis) and Gram-negative (E. coli) bacterial strains. nanobioletters.com By analyzing the physicochemical parameters of these compounds, QSAR models were developed to establish a mathematical relationship between the molecular descriptors and the observed antibacterial activity. nanobioletters.com These models were then used to theoretically predict the activity of new, unsynthesized phthalazine derivatives, suggesting that this approach can be valuable in designing more potent antimicrobial agents. nanobioletters.com The data indicated that the calculated antibacterial activity of the phthalazine derivatives showed promise when compared to experimental results. nanobioletters.com

While the precise molecular mechanisms of antimicrobial action for this compound are not extensively detailed, studies on related phthalazine derivatives offer insights into potential pathways. Molecular docking analyses have been performed to support in vitro findings, suggesting that these compounds may exert their effects by interacting with key microbial enzymes. ekb.egekb.eg

For some phthalazine derivatives, strong binding interactions with microbial enzymes have been identified through molecular docking, which aligns with their observed inhibitory effects. ekb.egekb.eg The specific enzymatic targets can vary depending on the microbial strain. For antifungal activity, one proposed mechanism for related heterocyclic compounds is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. researchgate.net For antibacterial action, inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan in the bacterial cell wall, has been suggested. researchgate.net The ability of these compounds to form stable complexes with such enzymes can disrupt critical cellular processes, leading to the inhibition of microbial growth.

Anticonvulsant Activity: Molecular Mechanisms and Structure-Activity Relationships (SAR)

Phthalazine and its derivatives have been recognized as a promising scaffold in the development of novel anticonvulsant agents. sapub.org Their structural features allow for interactions with various biological targets implicated in seizure disorders.

The anticonvulsant properties of 2,3-dihydrophthalazine-1,4-dione derivatives have been assessed in various animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. researchgate.netuni.lu The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can raise the seizure threshold. fugus-ijsgs.com.ng

In one study, a series of 2,3-dihydrophthalazine-1,4-dione derivatives with triazole and other heterocyclic substituents were synthesized and evaluated. researchgate.netuni.lu Several of these compounds demonstrated potent anticonvulsant activity in the MES test. researchgate.netuni.lu For instance, the compound 5-(3-(trifluoromethyl)benzyl)- nanobioletters.comsapub.orgresearchgate.nettriazolo[3,4-a]phthalazin-6(5H)-one (6e) was identified as having particularly strong anticonvulsant activity, with an ED50 value of 6.8 mg/kg, which was more potent than the standard drug carbamazepine. researchgate.netuni.lu This compound also provided protection against seizures induced by pentylenetetrazole and bicuculline. researchgate.netuni.lu The ability of this compound to inhibit seizures induced by bicuculline, a GABAA receptor antagonist, suggests that its anticonvulsant mechanism may involve the enhancement of GABAergic neurotransmission. researchgate.netuni.lu

The following table summarizes the anticonvulsant activity of a selected 2,3-dihydrophthalazine-1,4-dione derivative in animal models.

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 5-(3-(trifluoromethyl)benzyl)- nanobioletters.comsapub.orgresearchgate.nettriazolo[3,4-a]phthalazin-6(5H)-one (6e) | Maximal Electroshock (MES) | 6.8 | 11.5 | researchgate.netuni.lu |

To elucidate the molecular basis of their anticonvulsant effects, molecular modeling and docking studies have been conducted on phthalazine-1,4-dione derivatives. nih.gov These studies aim to identify potential biological targets and understand the binding interactions at the molecular level. A prominent target that has emerged from this research is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. sapub.orgnih.gov

Docking studies have shown that certain phthalazine-1,4-dione derivatives can bind effectively to the AMPA receptor, acting as non-competitive antagonists. nih.gov This binding is thought to allosterically modulate the receptor, preventing its activation by glutamate (B1630785) and thereby reducing excessive excitatory signaling that can lead to seizures. sapub.org The structural features of the phthalazine core, along with various substitutions, influence the binding affinity for the AMPA receptor. nih.gov For example, the presence of carbonyl and -NH- groups in the phthalazine-1,4-dione structure can form hydrogen bonds with the receptor, contributing to the binding and subsequent anticonvulsant activity. These computational findings are often well-correlated with the results from biological screenings, providing a rational basis for the design of more potent and selective anticonvulsant agents based on the phthalazine scaffold. nih.gov

Advanced Applications in Materials Science and Supramolecular Chemistry

Phthalazine-1,4-diones as Monomers in Polymer Synthesis

The bifunctional nature of the phthalazine-1,4-dione core, specifically the two nitrogen atoms within the hydrazide moiety, allows these compounds to act as monomers in polymerization reactions. This has led to the development of new polymers with the phthalazine-1,4-dione unit integrated into their backbones, imparting unique thermal and rheological characteristics to the resulting materials.

Polyurethanes are a highly versatile class of polymers, and the incorporation of phthalazine-1,4-dione moieties can enhance their properties. The synthesis typically involves a two-step process. First, the phthalazine-1,4-dione is functionalized to create a diol monomer. For instance, a derivative like 5,6,7,8-tetrabromo-2,3-dihydrophthalazine-1,4-dione can be reacted with 2-bromoethanol (B42945) in the presence of a base such as triethylamine (B128534) to produce a diol. samipubco.com

This phthalazine-based diol can then be polymerized with various diisocyanates to form polyurethanes. samipubco.com The reaction is a polyaddition, where the hydroxyl groups of the diol react with the isocyanate groups of the diisocyanate to form urethane (B1682113) linkages. rsc.orgbhu.ac.in Common diisocyanates used in these syntheses include hexamethylene diisocyanate (HMDI), tolylene-2,4-diisocyanate (TDI), and 4,4'-methylenebis(phenyl isocyanate) (MDI). samipubco.com The polymerization is typically carried out in a polar aprotic solvent like dimethylacetamide (DMAc). samipubco.com The resulting polyurethanes are often soluble in common polar aprotic solvents, a property attributed to the bulky pendant phthalazine (B143731) groups. samipubco.com

| Diisocyanate | Abbreviation | Type |

|---|---|---|

| Hexamethylene diisocyanate | HMDI | Aliphatic |

| Tolylene-2,4-diisocyanate | TDI | Aromatic |

| Isophorone diisocyanate | IPDI | Alicyclic |

| 1,4-Phenylene diisocyanate | p-PDI | Aromatic |

| 4,4'-Methylenebis(phenyl isocyanate) | MDI | Aromatic |

The incorporation of phthalazine-1,4-dione units into polymer chains significantly influences their thermal and rheological behavior. Thermoplastic polyurethanes (TPUs) are known for their segmented structure of alternating hard and soft segments, which dictates their properties. researchgate.netmdpi.com The rigid phthalazine-1,4-dione moiety typically becomes part of the hard segment, enhancing the thermal stability of the polymer. samipubco.com

Thermogravimetric analysis (TGA) of polyurethanes containing phthalazine-1,4-dione derivatives has shown high thermal resistance. samipubco.com The inherent viscosity of these polymers can be in a range that indicates a relatively high molecular weight, for example, 0.5–0.6 dL/g. samipubco.com The rheological properties, such as complex viscosity and storage modulus, are affected by the polymer's molecular weight and the degree of microphase separation between the hard and soft segments. nih.govnih.gov The presence of bulky phthalazine groups can influence chain packing and intermolecular interactions, thereby affecting the flow behavior of the polymer melt. samipubco.com The structure of the chain extender used in polyurethane synthesis is also a critical factor; for example, using 1,3-butanediol (B41344) instead of 1,4-butanediol (B3395766) can lead to polymers with higher glass transition temperatures and more amorphous structures. mdpi.com

| Property | Value | Method |

|---|---|---|

| Inherent Viscosity | 0.5 - 0.6 dL/g | Viscometry |

| Decomposition Temperature | High | TGA/DTG |

Chemiluminescence Mechanisms and Applications (non-detection based on clinical)

5-Methyl-2,3-dihydrophthalazine-1,4-dione is a derivative of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), a compound famous for its chemiluminescent properties. The study of its light-emitting mechanism is crucial for the development of new advanced materials.

The chemiluminescence of luminol and its derivatives is a process that involves oxidation in an alkaline medium. researchgate.netdiva-portal.org The generally accepted mechanism proceeds through several key steps. First, the luminol derivative is deprotonated in a basic solution to form a dianion. researchgate.netdiva-portal.org This dianion then reacts with an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst, to form an unstable peroxide intermediate. nih.gov This intermediate subsequently decomposes, releasing nitrogen gas and forming an excited-state aminophthalate derivative. researchgate.netdiva-portal.org It is the relaxation of this excited-state molecule to its ground state that results in the emission of light. rsc.org

The specific properties of the emitted light, such as its color and intensity, are highly dependent on the substituents on the phthalazine ring. rsc.orgresearchgate.net For example, the presence of an electron-donating methyl group, as in this compound, can influence the electronic structure of the excited state and thus the emission wavelength and quantum yield. rsc.org

By chemically modifying the basic luminol structure, researchers can create new materials with tailored luminescent properties. patsnap.com These modifications can be designed to enhance the intensity of the light emission, alter the emission wavelength, or improve the stability of the compound. rsc.orgresearchgate.net For instance, the introduction of different functional groups can shift the emission from the typical blue of luminol to other colors like green. nih.gov

The development of polymeric systems containing luminol derivatives is another promising area. rsc.orgresearchgate.net For example, copolymers have been synthesized from vinyl-substituted phthalazine-1,4-diones and monomers like methyl methacrylate (B99206) or styrene. nih.gov In these systems, the non-luminescent monomer units act as "spacers" between the lumigenic groups, which can significantly increase the chemiluminescence quantum yield compared to oligomers of the luminol derivative alone. nih.gov This is attributed to a reduction in self-quenching or inhibitory interactions between adjacent hydrazide groups. nih.gov Such materials could find applications in areas requiring stable and efficient light sources.

Supramolecular Chemistry and Self-Assembly of Phthalazine-1,4-diones

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Phthalazine-1,4-diones, with their planar aromatic rings and hydrogen-bonding capabilities, are excellent candidates for building blocks in supramolecular assemblies.

The flat, aromatic nature of the phthalazine-1,4-dione core promotes π-π stacking interactions, which can lead to the formation of columnar structures. ru.nl These stacking interactions are a key driving force in the self-assembly of many aromatic molecules. Additionally, the N-H groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. These hydrogen bonds can direct the assembly of the molecules into one-, two-, or three-dimensional networks.

The self-assembly of dipeptide conjugates of related compounds has been shown to form structures like nanofibers and nanotubes, which can create self-supporting hydrogels. rsc.org While specific studies on the self-assembly of this compound are not widely reported, the principles governing the self-assembly of similar molecules suggest its potential to form ordered supramolecular structures. These structures could have applications in areas such as molecular electronics and the development of responsive materials.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The specific non-covalent interactions governing the solid-state assembly of this compound are not extensively detailed in publicly available research. However, the molecular structure suggests the potential for several key interactions that are fundamental in supramolecular chemistry. The phthalazine-1,4-dione core contains hydrogen bond donors (N-H groups) and acceptors (C=O groups), making hydrogen bonding a primary force in its crystal lattice formation.

Crystal Engineering and Formation of Supramolecular Chains

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. While specific studies on the crystal engineering of this compound are limited, the principles can be applied to this molecule. The directional nature of hydrogen bonds, combined with the stacking of aromatic rings, allows for the formation of well-defined one-, two-, or three-dimensional supramolecular networks. nih.gov

For instance, the N-H---O=C hydrogen bonds can link molecules into chains or sheets. These primary structures can then be further organized by weaker interactions, such as π-π stacking, to build a complete three-dimensional crystal lattice. The methyl group in this compound can influence the steric and electronic environment, subtly altering the preferred packing arrangement compared to the parent phthalazine-1,4-dione molecule.

Phthalazine-1,4-diones in Chemosensor Development (based on optical properties)

The phthalazine-1,4-dione scaffold is a valuable platform for developing optical chemosensors, particularly fluorescent probes. ias.ac.inresearchgate.net These sensors are designed to detect specific ions or molecules through changes in their optical properties, such as fluorescence intensity or color. The core structure possesses a donor-π-acceptor (D-π-A) motif, which is advantageous for creating materials with interesting photophysical behaviors. ias.ac.in

Research has focused on designing and synthesizing various phthalazinone derivatives to serve as optical probes for fluorescence microscopy imaging. nih.gov The design strategy often involves:

Utilizing the phthalazinone core as a conjugated electron-accepting system.

Attaching various electron-donating aromatic groups to modulate the electronic structure and, consequently, the fluorescence properties.

Introducing specific binding sites or anchoring groups to confer selectivity for a particular analyte. nih.gov

The inherent fluorescence of these compounds can be quenched or enhanced upon interaction with a target analyte. This "on/off" switching mechanism is the basis for their function as chemosensors. For example, phthalocyanine-based fluorescent sensors have demonstrated the ability to detect metal ions like Zn(II) through fluorescence quenching. researchgate.net The development of these sensors is critical in fields ranging from environmental monitoring to biological imaging. researchgate.net

Table 1: Photophysical Properties of Selected Phthalazinone-Based Fluorescent Probes This table presents data for various functionalized phthalazinone derivatives designed as fluorescent probes, as specific data for this compound was not available. The data is illustrative of the properties of this class of compounds.

| Compound Derivative | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Application |

| N,N-diethylaminophenyl-phthalazinone | 400 | 545 | 0.55 | Cell Imaging |

| Thienyl-phthalazinone | 370 | 510 | 0.40 | Two-Photon Microscopy |

| Naphthyl-phthalazinone | 350 | 450 | 0.62 | Fluorescent Probe |

| Quinolyl-phthalazinone | 385 | 525 | 0.35 | Imaging Agent |

Source: Adapted from research on rationally designed phthalazinone derivatives for optical imaging. nih.gov

Future Research Directions and Emerging Research Avenues for 5 Methyl 2,3 Dihydrophthalazine 1,4 Dione

Development of Novel and Green Synthetic Methodologies for 5-Methyl-2,3-dihydrophthalazine-1,4-dione

The advancement of synthetic chemistry is crucial for the sustainable and efficient production of this compound and its derivatives. Future research is anticipated to focus on methodologies that are not only novel but also adhere to the principles of green chemistry.

Key research objectives in this area include:

One-Pot, Multi-Component Reactions: Developing one-pot syntheses, such as three-component reactions, can significantly improve efficiency by reducing the number of steps, minimizing waste, and simplifying purification processes. researchgate.net

Aqueous Media Synthesis: Shifting from traditional organic solvents to aqueous media is a primary goal of green chemistry. Research into optimizing reaction conditions in water could lead to more environmentally benign synthetic routes with potentially easier product isolation.

Catalyst Innovation: The exploration of inexpensive, readily available, and non-toxic catalysts is a critical avenue. This includes investigating novel acid catalysts or biocatalysts that can operate under mild conditions, such as room temperature, to reduce energy consumption.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.net

These green approaches aim to make the synthesis of phthalazine-1,4-dione derivatives more economical and environmentally friendly, facilitating broader research and application.

Advanced Spectroscopic Probes for Dynamic Structural Insights

While standard spectroscopic methods like FT-IR and NMR are routinely used for the characterization of phthalazine-1,4-diones, future research will likely employ more advanced techniques to gain deeper insights into their dynamic structural properties. mdpi.com Understanding the conformational dynamics, tautomeric equilibria, and intermolecular interactions is key to elucidating their function.

Emerging research avenues include:

Multi-dimensional NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) can provide unambiguous assignments of complex structures and reveal through-bond and through-space correlations.

Time-Resolved Spectroscopy: To study the excited-state dynamics, which is crucial for photophysical applications, time-resolved absorption and fluorescence spectroscopy can provide invaluable information on the lifetimes and decay pathways of excited states.

Solid-State NMR (ssNMR): For studying the structure and dynamics of these compounds in the solid state, particularly for materials science applications, ssNMR can offer insights that are not accessible in solution.

Vibrational Spectroscopy Enhancements: Advanced techniques like Raman spectroscopy and theoretical vibrational frequency calculations can complement FT-IR data to provide a more complete picture of the vibrational modes and structural features.

These advanced spectroscopic studies will enable a more profound understanding of the structure-property relationships that govern the behavior of this compound.

Deeper Elucidation of Reaction Mechanisms and Catalytic Pathways

A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic methods and designing new transformations. For this compound and related compounds, future research should focus on elucidating the intricate details of their formation and reactivity.

Areas for investigation include:

Kinetic vs. Thermodynamic Control: Studies to differentiate between kinetic and thermodynamic reaction pathways, such as in cyclization reactions, can enable selective synthesis of specific isomers or tautomers. mdpi.com

Tautomerization Studies: Investigating the tautomeric equilibrium between different forms of the phthalazine-1,4-dione ring system under various conditions (e.g., different solvents, pH) is crucial, as tautomers can exhibit different chemical and biological properties. mdpi.com

Intermediate Characterization: The isolation and characterization of reaction intermediates using spectroscopic and crystallographic techniques can provide direct evidence for proposed mechanistic pathways.

Computational Modeling: The use of computational chemistry to model reaction pathways, calculate transition state energies, and predict reaction outcomes will be an indispensable tool in complementing experimental studies. morressier.com

By delving deeper into the mechanistic aspects, researchers can gain better control over the synthesis and reactivity of these compounds.

Integrated Computational-Experimental Approaches for Property Prediction

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, integrated approaches can accelerate the discovery of new derivatives with desired properties.

Future research directions will likely involve:

ADMET Prediction: In the context of drug discovery, in silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates for synthesis and experimental testing. nih.govnih.gov

Molecular Docking and Dynamics: These computational tools are essential for studying the interactions between phthalazine-1,4-dione derivatives and biological targets. nih.govnih.gov Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, reactivity descriptors, and spectroscopic parameters, which can then be correlated with experimental data. nih.gov

Pharmacophore Modeling: This approach can be used to identify the key structural features required for biological activity, guiding the design of new and more potent derivatives. nih.gov

The table below summarizes some of the computational techniques being applied to phthalazine-1,4-dione research.

| Computational Technique | Application in Phthalazine-1,4-dione Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of protein-ligand complexes. nih.gov |

| Density Functional Theory (DFT) | Investigating chemical reactivity and stability. nih.gov |

| ADMET Prediction | In silico screening for drug-like properties. nih.govnih.gov |

Exploration of New Molecular Targets and Mechanistic Pathways in Biological Systems (in vitro, non-clinical)

The phthalazine-1,4-dione scaffold has already shown promise against a variety of biological targets. Future non-clinical, in vitro research will aim to discover new therapeutic applications and elucidate the underlying mechanisms of action.

Promising avenues for exploration include:

Enzyme Inhibition: Expanding the scope of enzyme targets beyond those already identified. For instance, while activity against acetylcholinesterase has been explored, screening against other enzyme families like kinases or proteases could reveal new therapeutic potential. nih.gov

Receptor Modulation: Investigating the interaction of phthalazine-1,4-dione derivatives with a wider range of cell surface and nuclear receptors. Their activity as non-competitive AMPA receptor antagonists suggests potential in neurological disorders. nih.gov

Anticancer Research: Further studies into their potential as anticancer agents, for example, by targeting specific proteins like VEGFR2, are warranted. nih.gov Elucidating the specific signaling pathways affected by these compounds in cancer cell lines will be a key research focus.

Antimicrobial Activity: Exploring the potential of new derivatives against a broad spectrum of bacteria and fungi, and identifying their molecular mechanisms of antimicrobial action. nih.gov

The table below highlights some of the biological targets already being investigated for phthalazine-1,4-dione derivatives.

| Biological Target | Therapeutic Area |

| Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov |

| AMPA Receptors | Epilepsy (Anticonvulsant) nih.gov |

| VEGFR2 | Cancer nih.gov |

Design of Functional Materials with Tunable Photophysical and Electronic Properties

Beyond biological applications, the structural features of this compound make it an attractive candidate for the development of novel functional materials. Future research in this area will focus on tuning its properties through strategic chemical modifications.

Key research directions include:

Optoelectronic Materials: The aromatic and heterocyclic nature of the phthalazine-1,4-dione core suggests potential for applications in organic electronics. By introducing different electron-donating or -accepting groups, it may be possible to tune the electronic and optical properties for use in organic light-emitting diodes (OLEDs) or organic solar cells. rsc.org

Chemiluminescent Probes: The structural similarity to luminol (B1675438) suggests that derivatives of this compound could be developed as new chemiluminescent compounds for analytical and imaging applications. mdpi.com

Photocatalysts: The design of heterostructures incorporating the phthalazine-1,4-dione moiety could lead to new materials for photocatalysis, with potential applications in solar energy conversion and environmental remediation. mdpi.com

Sensors: Functionalizing the core structure with specific recognition units could lead to the development of chemosensors for the detection of ions or small molecules.

The ability to modify the structure and thereby tailor the photophysical and electronic properties is a promising avenue for creating advanced materials. rsc.org

High-Throughput Screening and Combinatorial Chemistry in Phthalazine-1,4-dione Discovery

To accelerate the discovery of new phthalazine-1,4-dione derivatives with valuable properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. slideshare.netslideshare.net These approaches allow for the rapid synthesis and evaluation of large libraries of compounds.

Future efforts in this domain will involve:

Library Synthesis: Developing robust solid-phase or solution-phase combinatorial synthetic routes to generate large and diverse libraries of this compound analogues. slideshare.net

Assay Development: Creating and optimizing high-throughput assays to screen these libraries for various biological activities (e.g., enzyme inhibition, receptor binding, antimicrobial activity) or material properties. rjraap.com

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build comprehensive SAR models, which can guide the design of next-generation compounds with improved potency and selectivity. nih.gov

Chemoinformatics: Employing chemoinformatic tools to manage the large datasets generated from HTS and to design libraries with optimal chemical diversity and drug-like properties. rjraap.com

The integration of combinatorial chemistry and HTS will undoubtedly expedite the identification of lead compounds from the phthalazine-1,4-dione class for a wide range of applications. slideshare.netnih.gov

Q & A

Q. Basic Research Focus

- Accelerated stability testing : Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV-vis) over 4–12 weeks.

- Analytical endpoints : Monitor degradation via HPLC for purity loss and LC-MS for by-product identification.

- Statistical analysis : Apply Arrhenius modeling to extrapolate shelf-life under standard conditions .

What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

Q. Advanced Research Focus

- Membrane separation : Utilize nanofiltration membranes with molecular weight cutoffs (MWCO) ≤ 300 Da to retain unreacted precursors.

- Preparative chromatography : Optimize mobile phases (e.g., acetonitrile/water gradients) for high-resolution separation on C18 columns.

- Crystallization screening : Test solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal habit and purity .

How can computational methods enhance mechanistic understanding of the compound’s reactions?

Q. Advanced Research Focus

- Density functional theory (DFT) : Simulate transition states for key reactions (e.g., cyclization steps) to identify rate-limiting barriers.

- Molecular dynamics (MD) : Model solvation effects on reaction pathways in polar vs. nonpolar solvents.

- Validation : Cross-check computed activation energies with experimental kinetic data (e.g., via stopped-flow spectroscopy) .

What methodological approaches are recommended for studying the compound’s potential bioactivity?

Q. Basic Research Focus

- In vitro assays : Screen for enzyme inhibition (e.g., xanthine oxidase) using UV-vis spectroscopy to monitor substrate depletion.

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl vs. ethyl groups) and correlate with bioactivity data.

- Data normalization : Use positive/negative controls to minimize assay variability .

How can researchers address challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Process simulation : Use Aspen Plus or similar software to model heat/mass transfer in batch-to-continuous flow reactors.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and optimize via design of experiments (DoE).

- Safety protocols : Conduct hazard analysis (e.g., DSC for exothermic decomposition risks) before pilot-scale production .

What interdisciplinary strategies integrate chemical engineering principles into the compound’s research?

Q. Advanced Research Focus

- Hybrid separation systems : Combine membrane technologies (e.g., pervaporation) with adsorption resins for efficient solvent recovery.

- Process intensification : Explore microwave-assisted synthesis to reduce reaction times and energy consumption.

- Lifecycle assessment (LCA) : Quantify environmental impacts of synthesis routes (e.g., waste solvent generation) to align with green chemistry goals .

How should contradictory data on the compound’s spectroscopic signatures be reconciled?

Q. Basic Research Focus

- Reference standards : Acquire or synthesize high-purity samples for benchmark spectra.

- Multi-technique validation : Cross-validate NMR shifts with 2D techniques (COSY, HSQC) and IR peaks with computed vibrational frequencies.

- Collaborative verification : Share raw data with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.